molecular formula C23H31N5O B5600831 3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B5600831
M. Wt: 393.5 g/mol
InChI Key: GYXAOTOMIPSSCB-VQTJNVASSA-N
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Description

3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.25286063 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Heterocyclic Systems

Research has explored the synthesis of 3-diazopyrazolo[3,4-b]pyridine and its transformations, leading to the creation of condensed 1,2,4-triazine derivatives and other compounds through reactions with reactive methylene compounds, amines, thiols, and hydrazines. This work highlights the versatility of such compounds as synthons for developing new heterocyclic systems with potential applications in medicinal chemistry and materials science (Kočevar, Stanovnik, & Tislér, 1978).

Metal-Free Synthesis Approaches

Another study focused on the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating a novel strategy for constructing the triazolo[1,5-a]pyridine skeleton. This approach features short reaction times and high yields, indicating its potential for efficient and environmentally friendly synthesis of complex heterocycles (Zheng et al., 2014).

Antimicrobial Applications

A study presented a facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showcasing their significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is critical for addressing the growing issue of antibiotic resistance (Prakash et al., 2011).

Luminescent Materials

Research into the synthesis of ReI(CO)3Cl complexes incorporating pyridyltriazine, pyrazinyltriazine, and triazolopyridine chelation has revealed potential applications in the development of luminescent materials. These complexes display moderate intensity bands in the visible region and are fluorescent, suggesting their use in optical and electronic devices (Das & Panda, 2006).

Properties

IUPAC Name

[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c29-23(22-25-24-21-10-4-5-14-27(21)22)28-16-19-11-12-20(28)17-26(15-19)13-6-9-18-7-2-1-3-8-18/h1-3,7-8,19-20H,4-6,9-17H2/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXAOTOMIPSSCB-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C(=O)N3CC4CCC3CN(C4)CCCC5=CC=CC=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=NN=C2C(=O)N3C[C@H]4CC[C@@H]3CN(C4)CCCC5=CC=CC=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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